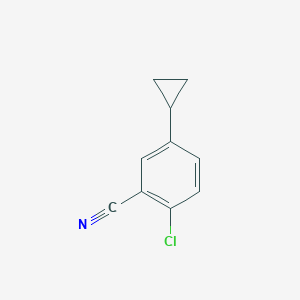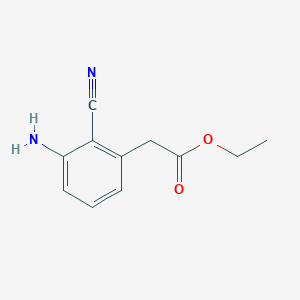
Ethyl 2-(3-amino-2-cyanophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-amino-2-cyanophenyl)acetate is an organic compound with the molecular formula C11H12N2O2. It is a derivative of phenylacetic acid and contains both an amino group and a cyano group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-2-cyanophenyl)acetate typically involves the reaction of ethyl cyanoacetate with an appropriate aromatic amine. One common method is the cyanoacetylation of amines, where ethyl cyanoacetate reacts with substituted aryl amines under specific conditions . The reaction can be carried out without solvent at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-(3-amino-2-cyanophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
科学的研究の応用
Ethyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism by which Ethyl 2-(3-amino-2-cyanophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino and cyano groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Ethyl 2-(3-amino-2-cyanophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-cyanophenyl)acetate: Lacks the amino group, which affects its reactivity and applications.
Ethyl 2-(3-amino-4-cyanophenyl)acetate: The position of the cyano group is different, leading to variations in chemical behavior.
Ethyl 2-(3-amino-2-methylphenyl)acetate: The presence of a methyl group instead of a cyano group alters its properties.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
ethyl 2-(3-amino-2-cyanophenyl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-4-3-5-10(13)9(8)7-12/h3-5H,2,6,13H2,1H3 |
InChIキー |
AXIMQOWSFBSRNE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C(=CC=C1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




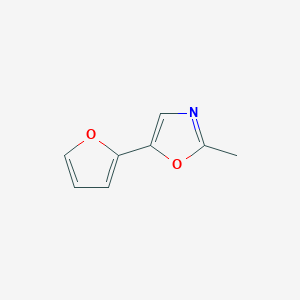
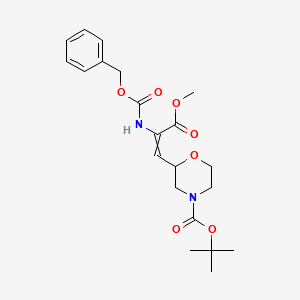
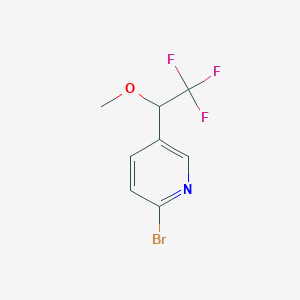

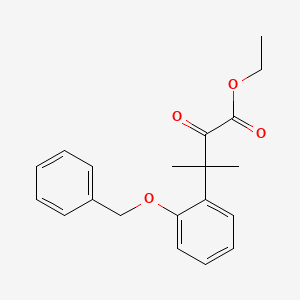
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)
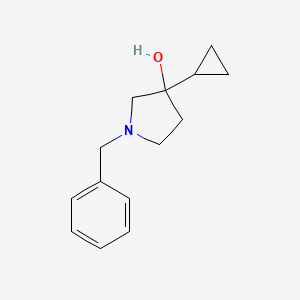
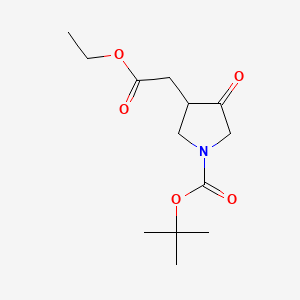

![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
